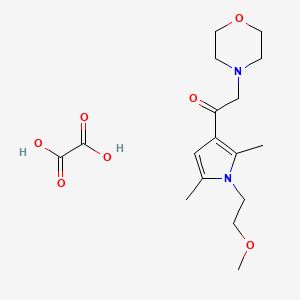

3-(1-(furan-2-yl)-2-nitroethyl)-2-methyl-1H-indole

Overview

Description

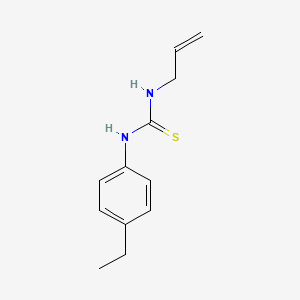

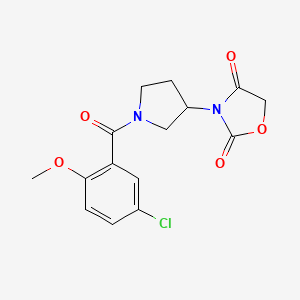

The compound “3-(1-(furan-2-yl)-2-nitroethyl)-2-methyl-1H-indole” is a complex organic molecule that contains an indole ring, a furan ring, and a nitroethyl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and furan rings, and the introduction of the nitroethyl group . The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are added .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole and furan rings are likely to be planar due to the presence of conjugated pi bonds . The nitroethyl group would be attached to one of the carbon atoms on the furan ring .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and furan rings, and the nitroethyl group. The furan ring is known to undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The indole ring is also quite reactive and can undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Functionalization of Indoles

The structural component of many biologically active compounds includes the substituted indole nucleus, making the synthesis and functionalization of indoles a significant area of research. Palladium-catalyzed reactions have become vital for modifying the way organic chemists design and realize synthetic processes due to their tolerance for a wide range of functionalities and applicability to complex molecules. This approach has influenced almost every area of organic synthesis, providing access to fine chemicals, agrochemical and pharmaceutical intermediates, and active ingredients with fewer steps and less waste (Cacchi & Fabrizi, 2005).

Versatile Synthons for Heterocycles

2-Nitroaryldifurylmethanes have been used as versatile synthons for the synthesis of various nitrogen-containing heterocycles. These compounds can be transformed into indole, cinnoline, and benzothiazine-3,1 derivatives under different reaction conditions. A plausible mechanism involving intramolecular heterocyclic addition between a nitroso-group and a furan ring has been proposed, highlighting the adaptability of these synthons in heterocyclic chemistry (Butin et al., 1997).

Chemistry of Indole in Heterocycles Synthesis

Substituted indoles with electron-withdrawing groups at the 2- or 3-position undergo nucleophilic addition, 1,3-dipolar cycloaddition, and Diels–Alder reactions to yield a variety of indoles, pyrroloindoles, and carbazoles. This versatility enables the synthesis of novel ring systems like furo[3,4-b]indoles and furo[3,4-b]pyrroles, further illustrating the broad applicability of indoles in the synthesis of heterocycles (Gribble, 2004).

Photophysical Properties of Furans

Furans exhibit a diverse range of activities and properties, making them important compounds in scientific research. Improved synthetic access to furans has been a significant research goal, leading to the development of compounds with potential applicability in the field of metal ion sensors. For instance, some compounds have shown utility as “naked-eye sensors” for aluminum detection, demonstrating the intersection of organic synthesis and analytical chemistry (Kumar et al., 2015).

Heteroarylindoles Synthesis

The synthesis of 3-(2-pyrrolyl)- and 3-(2-furanyl)-indoles via the ring-closure of 2-(2-nitrophenylethenyl)-pyrroles or -furans, respectively, with triethylphosphite showcases a new route to heteroarylindoles. This method highlights the flexibility and utility of starting compounds obtained through Michael type addition reactions, enabling the efficient production of 3-heteroarylindoles (Campbell et al., 1987).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole may also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that leads to these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a range of molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, furan is flammable and may be toxic . The nitroethyl group could potentially make the compound explosive under certain conditions. Proper safety precautions should be taken when handling this compound .

Future Directions

properties

IUPAC Name |

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-15(11-5-2-3-6-13(11)16-10)12(9-17(18)19)14-7-4-8-20-14/h2-8,12,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGJVNORMJDLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328267 | |

| Record name | 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

325474-06-4 | |

| Record name | 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)